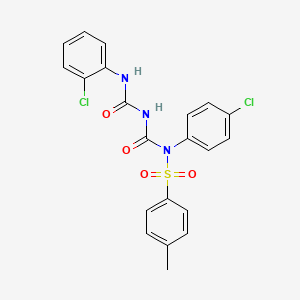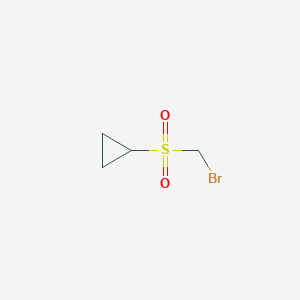
Bromomethanesulfonylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethanesulfonylcyclopropane is a chemical compound with the molecular formula C4H7BrO2S. It is characterized by the presence of a cyclopropane ring substituted with a bromomethylsulfonyl group. This compound is known for its unique reactivity and versatility, making it valuable in various fields of scientific research and industrial applications .
Aplicaciones Científicas De Investigación
Bromomethanesulfonylcyclopropane has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a valuable building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: Its unique structure makes it useful in the design and fabrication of advanced materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromomethanesulfonylcyclopropane can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethanol using brominating agents such as tribromophosphine or dimethylbromosulfonium bromide . These reactions typically require controlled conditions to achieve high purity and yield.
Industrial Production Methods: On an industrial scale, this compound is produced by starting with cyclopropylmethanol and subjecting it to bromination under optimized conditions. This process ensures high productivity and purity, which is crucial for its use as a synthetic intermediate in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Bromomethanesulfonylcyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.
Cyclopropane Ring Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for modifying the sulfonyl group. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of bromomethylsulfonyl derivatives, while ring-opening reactions can produce linear or cyclic compounds .
Mecanismo De Acción
The mechanism of action of bromomethanesulfonylcyclopropane involves its reactivity towards various molecular targets. The bromomethylsulfonyl group can interact with nucleophiles, leading to the formation of covalent bonds. Additionally, the cyclopropane ring’s strain can facilitate ring-opening reactions, which are crucial for its reactivity in different chemical transformations .
Comparación Con Compuestos Similares
Bromomethylcyclopropane: Similar in structure but lacks the sulfonyl group, resulting in different reactivity and applications.
Methanesulfonylcyclopropane: Contains a sulfonyl group but lacks the bromomethyl substitution, leading to variations in its chemical behavior.
Uniqueness: Bromomethanesulfonylcyclopropane’s uniqueness lies in its combination of a strained cyclopropane ring and a reactive bromomethylsulfonyl group. This dual functionality provides a versatile platform for various chemical transformations, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
bromomethylsulfonylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2S/c5-3-8(6,7)4-1-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYIDSWMIXUTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-49-5 |
Source


|
| Record name | bromomethanesulfonylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
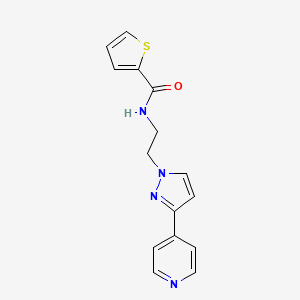
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)
![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)
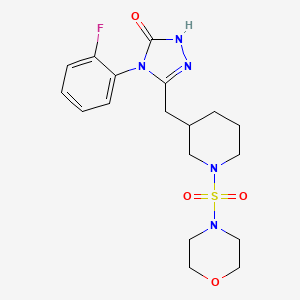
![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)

![3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761870.png)
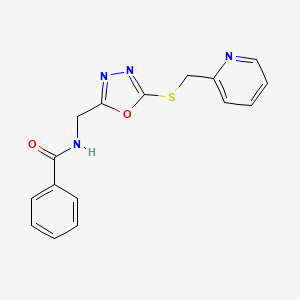
![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)
![N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2761874.png)
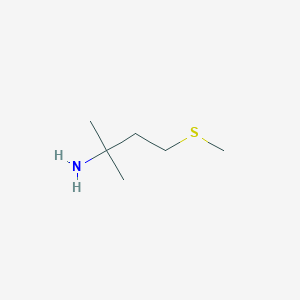
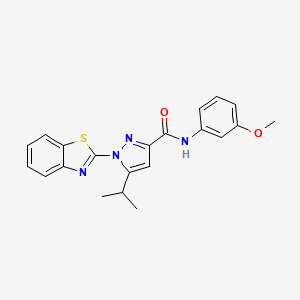
![N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2761882.png)
